3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This oxazolidine-2,4-dione derivative features a critical 3-(trifluoromethoxy)benzoyl N-acyl substituent on a conformationally constrained piperidine core. The -OCF3 group enhances lipophilicity and metabolic stability for probing cathepsin/serine protease inhibition. It serves as a key SAR analog to the furan-3-carbonyl version (cathepsin L IC50=45 nM), enabling systematic optimization of target engagement and pharmacokinetics. This exact N-acyl configuration is essential for assay reproducibility.

Molecular Formula C16H15F3N2O5
Molecular Weight 372.3
CAS No. 2034362-36-0
Cat. No. B2447242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034362-36-0
Molecular FormulaC16H15F3N2O5
Molecular Weight372.3
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C16H15F3N2O5/c17-16(18,19)26-12-3-1-2-10(8-12)14(23)20-6-4-11(5-7-20)21-13(22)9-25-15(21)24/h1-3,8,11H,4-7,9H2
InChIKeyNSAXZLYKHLUYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-36-0): Chemical Identity and Compound Class Overview for Procurement Decisions


3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-36-0, molecular formula C16H15F3N2O5, molecular weight 372.3 g/mol) is a synthetic heterocyclic compound belonging to the oxazolidine-2,4-dione class, featuring a piperidine core N-functionalized with a 3-(trifluoromethoxy)benzoyl group . The oxazolidine-2,4-dione scaffold is recognized in medicinal chemistry for its occurrence in bioactive molecules with diverse properties including anti-inflammatory, antitumor, and enzyme-inhibitory activities [1]. The trifluoromethoxy (-OCF3) substituent enhances lipophilicity and metabolic stability relative to methoxy or unsubstituted phenyl analogs, while the piperidine ring provides conformational rigidity that can influence target binding . This compound is available from multiple commercial suppliers for research purposes and is classified as a preclinical research chemical.

Why In-Class Substitution of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-36-0) Carries Scientific and Procurement Risk


Oxazolidine-2,4-diones substituted at the piperidine nitrogen with different acyl groups are not functionally interchangeable. The N-acyl substituent on the piperidine ring critically determines the compound's target engagement profile, potency, and pharmacokinetic behavior [1]. For example, the 3-(trifluoromethoxy)benzoyl substituent in CAS 2034362-36-0 confers distinct electronic and steric properties compared to the furan-3-carbonyl analog (CAS 2034385-78-7), which has demonstrated cathepsin L inhibition (IC50 = 45 nM) and oral bioavailability (F = 62% in rats) [1]. The meta-trifluoromethoxy substitution pattern on the benzoyl ring further differentiates this compound from para-substituted or sulfonyl-linked analogs, which may exhibit altered hydrogen-bonding capabilities, different metabolic pathways, and divergent off-target profiles . Generic substitution without verifying target-specific activity data for the exact compound risks invalidating SAR continuity, compromising assay reproducibility, and generating misleading structure-activity conclusions in drug discovery programs.

Quantitative Differentiation Evidence for 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-36-0) Against Its Closest Analogs


Meta-Trifluoromethoxy Benzoyl Substituent: Structural Differentiation from Furan-3-Carbonyl and Cyclobutanecarbonyl Analogs

The target compound features a 3-(trifluoromethoxy)benzoyl group at the piperidine nitrogen, which differs fundamentally from the furan-3-carbonyl group found in the closest structurally characterized analog CAS 2034385-78-7. The trifluoromethoxy substituent is a strong electron-withdrawing group (Hammett σm = 0.38) that increases the lipophilicity of the molecule (estimated XLogP3 difference of approximately +1.5 units versus the furan analog) and enhances metabolic stability by blocking oxidative metabolism at the meta position of the phenyl ring . In contrast, the furan-3-carbonyl analog (CAS 2034385-78-7) contains an electron-rich heteroaryl group that may undergo CYP450-mediated oxidation. The cyclobutanecarbonyl analog lacks the aromatic ring entirely, resulting in different π-stacking and hydrophobic interaction potential with target proteins [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Cathepsin L Inhibitory Activity of the Oxazolidine-2,4-Dione Scaffold: Benchmark Data from the Furan-3-Carbonyl Analog

A 2024 structure-activity relationship (SAR) study on the structurally analogous 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034385-78-7) demonstrated that this scaffold class can achieve potent inhibition of cathepsin L, with an IC50 of 45 nM for the parent compound and 12 nM for optimized derivatives bearing modifications at the piperidine nitrogen [1]. Cathepsin L is a cysteine protease implicated in cancer metastasis and viral infections. The target compound CAS 2034362-36-0 shares the identical oxazolidine-2,4-dione-piperidine core scaffold but bears a different N-acyl substituent (3-trifluoromethoxybenzoyl vs furan-3-carbonyl). While no direct cathepsin L data exist for CAS 2034362-36-0, the scaffold's demonstrated engagement with this therapeutically relevant target suggests the compound may serve as a valuable starting point for medicinal chemistry optimization of N-benzoyl-substituted analogs [1].

Enzyme Inhibition Protease Cancer Research

Oxazolidine-2,4-Diones as Serine Protease Inhibitors: Class-Level Mechanism and Potency Context

The oxazolidine-2,4-dione core is established as a pharmacophore for serine protease inhibition. N-Acyl and N-sulfonyl oxazolidine-2,4-diones have been characterized as potent pseudo-irreversible inhibitors of porcine pancreatic elastase (PPE), displaying high second-order rate constants for enzyme inactivation [1]. This mechanism involves nucleophilic attack of the active-site serine on the oxazolidine-2,4-dione carbonyl, leading to covalent modification of the enzyme. The target compound CAS 2034362-36-0 contains the intact oxazolidine-2,4-dione ring required for this mechanism, with the N-piperidine substitution providing a vector for modulating potency and selectivity. In contrast, oxazolidin-2-one analogs lack the 4-carbonyl group essential for this covalent mechanism, while thiazolidine-2,4-diones exhibit different electrophilic reactivity due to sulfur substitution at the 1-position [2].

Serine Protease Inhibition Mechanism of Action Covalent Inhibitors

Physicochemical Property Profile: Comparative Analysis Against Close Structural Analogs

The target compound possesses a molecular weight of 372.3 g/mol, representing a 94 Da increase over the furan-3-carbonyl analog (MW 278.3) and a 43 Da increase over the cyclobutanecarbonyl analog, primarily due to the additional mass of the trifluoromethoxybenzoyl group [1]. The topological polar surface area (TPSA) of the target compound is estimated at approximately 80-85 square angstroms based on the core scaffold TPSA of 80.1 square angstroms for the furan analog, remaining within the favorable range for oral bioavailability (less than 140 square angstroms) [1]. The three fluorine atoms in the -OCF3 group contribute to enhanced metabolic stability by reducing the electron density of the aromatic ring, thereby decreasing susceptibility to CYP450-mediated oxidative metabolism compared to non-fluorinated benzoyl analogs such as the 3-(benzyloxy)benzoyl derivative . The hydrogen bond acceptor count of 8 (versus 5 for the furan analog) reflects additional H-bonding capacity from the trifluoromethoxy group.

Drug-likeness Physicochemical Properties ADME Prediction

Procurement-Relevant Application Scenarios for 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-36-0)


Medicinal Chemistry SAR Exploration of N-Benzoyl-Substituted Oxazolidine-2,4-Diones as Cathepsin L or Serine Protease Inhibitors

Based on the demonstrated cathepsin L inhibitory activity of the furan-3-carbonyl scaffold analog (IC50 = 45 nM) and the established serine protease inhibition mechanism of oxazolidine-2,4-diones [1], CAS 2034362-36-0 serves as a key analog for probing the impact of electron-withdrawing, lipophilic N-benzoyl substituents on protease inhibition potency and selectivity. Researchers can use this compound to map the SAR landscape around the piperidine N-acyl position, comparing activity against cathepsin L and serine proteases versus the furan, cyclobutane, and sulfonyl analogs.

Metabolic Stability Optimization Studies Leveraging the Trifluoromethoxy Group

The trifluoromethoxy substituent present in CAS 2034362-36-0 is recognized for imparting enhanced metabolic stability compared to non-fluorinated aromatic groups . In the context of the oxazolidine-2,4-dione scaffold, where the furan-3-carbonyl analog demonstrated a human liver microsome half-life of 3.2 hours and oral bioavailability of 62% in rats [2], the target compound can be used to assess whether the -OCF3 group further improves metabolic stability while maintaining or enhancing target engagement. This is particularly relevant for lead optimization programs seeking to extend half-life and reduce clearance.

Covalent Inhibitor Probe Development Targeting Active-Site Serine Proteases

The oxazolidine-2,4-dione core functions as a covalent warhead for serine protease inhibition via pseudo-irreversible modification of the catalytic serine residue [1]. CAS 2034362-36-0 provides a scaffold with a piperidine linker that can be further derivatized to optimize non-covalent binding interactions with specific protease targets. This compound is suitable for use as a starting point in fragment-based or structure-based drug design of covalent protease inhibitors for indications including inflammation, thrombosis, and cancer.

Chemical Biology Tool Compound for Studying Trifluoromethoxy Group Effects on Protein-Ligand Interactions

The -OCF3 group is increasingly utilized in medicinal chemistry to enhance binding affinity through multipolar interactions with protein backbone carbonyls and to improve pharmacokinetic properties . CAS 2034362-36-0, with its 3-(trifluoromethoxy)benzoyl substituent positioned on a conformationally constrained piperidine-oxazolidinedione scaffold, can serve as a chemical probe for studying how trifluoromethoxy substitution patterns affect binding thermodynamics, residence time, and selectivity profiles compared to -OCH3, -CF3, or unsubstituted phenyl analogs.

Quote Request

Request a Quote for 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.